N9 Regioisomer vs. N7 Regioisomer: Glycosylation Product Distribution and Purification Feasibility
In the sodium salt glycosylation of 6-chloropurine with 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythropentofuranose, the target β-N9 isomer (CAS 91713-46-1) is produced as the major product in 57% isolated yield, whereas the β-N7 isomer (CAS 91713-51-8) is obtained in only 13% yield, yielding an N9:N7 ratio of approximately 4.4:1 [1]. The N9 and N7 isomers are distinguishable by ¹H NMR (H-2 and H-8 chemical shift differences) and are separable by silica gel flash chromatography, allowing procurement of the analytically pure N9 isomer for downstream chemistry [1]. In contrast, when the purine bears a 3-deaza-3-methyl substituent, the N9:N7 ratio inverts to 1.0:2.2, demonstrating that the 6-chloro-N9-β product ratio is not generalizable across purine scaffolds [1].
| Evidence Dimension | N9:N7 regioisomer ratio from sodium salt glycosylation of 6-chloropurine |
|---|---|
| Target Compound Data | 57% β-N9 (CAS 91713-46-1) |
| Comparator Or Baseline | 13% β-N7 (CAS 91713-51-8); ratio ~4.4:1 (N9:N7) |
| Quantified Difference | N9 yield is 4.4-fold higher than N7; for 3-deaza-3-methyl analog, ratio inverts to 1.0:2.2 (N9:N7) |
| Conditions | Sodium salt method: 6-chloropurine Na⁺ salt + 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythropentofuranose in CH₃CN at ambient temperature (Kazimierczuk, Z. et al. J. Am. Chem. Soc. 1984, 106, 6379–6382, as cited in [1]) |
Why This Matters
For procurement, specifying CAS 91713-46-1 ensures the purchaser receives the major, synthetically productive N9 regioisomer rather than the minor N7 byproduct, which is essential for reproducible SNAr displacement at C6 and subsequent deprotection to bioactive 2′-deoxynucleosides.
- [1] Arico, J. W.; Calhoun, A. K.; Salandria, K. J.; McLaughlin, L. W. Tetramethylsuccinimide as a Directing/Protecting Group in Purine Glycosylations. Org. Lett. 2010, 12 (1), 120–122. DOI: 10.1021/ol9025028. View Source
